

# Meproscillarin: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Meproscillarin** is a semi-synthetic cardiac glycoside derived from proscillaridin, a natural product found in plants of the genus Scilla. Like other cardiac glycosides, it has been investigated for its effects on the cardiovascular system. This technical guide provides an indepth overview of the chemical structure, physicochemical properties, and pharmacological actions of **Meproscillarin**, intended to support further research and development efforts.

### **Chemical Structure and Identifiers**

**Meproscillarin** is characterized by a steroid nucleus with an attached lactone ring and a sugar moiety. Specifically, it is the 4'-O-methyl ether of proscillaridin.

Table 1: Chemical Identifiers for Meproscillarin



Identifier	Value	Reference
IUPAC Name	5- [(3S,8R,9S,10R,13R,14S,17R) -3-[(2R,3R,4S,5R,6S)-3,4- dihydroxy-5-methoxy-6- methyloxan-2-yl]oxy-14- hydroxy-10,13-dimethyl- 1,2,3,6,7,8,9,11,12,15,16,17- dodecahydrocyclopenta[a]phe nanthren-17-yl]pyran-2-one	[1]
CAS Number	33396-37-1	[1]
Molecular Formula	С31Н44О8	[2]
Molecular Weight	544.68 g/mol	[2]
SMILES	C[C@H]1INVALID-LINK O[C@@]2([H])CC[C@@]3(C) C(=C2)CC[C@]4([H]) [C@]3([H])CC[C@]5(C) INVALID-LINK c6ccc(=O)oc6)O)O">C@@HO C	[2]
InChI Key	RKWPZPDLTYBKCL- RVZGXXANSA-N	[2]

# **Physicochemical Properties**

The physicochemical properties of **Meproscillarin** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Meproscillarin



Property	Value	Reference
Melting Point	213-217 °C	[3]
Boiling Point	709.8 °C at 760 mmHg (estimated)	[4]
Density	1.29 g/cm <sup>3</sup>	[4]
Refractive Index	1.599 (estimated)	[4]
Solubility	Information on solubility in specific solvents is limited in publicly available literature. As a glycoside, it is expected to have some solubility in polar organic solvents.	
рКа	No experimental data available.	_
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year.	[5]

# Pharmacological Properties and Mechanism of Action

**Meproscillarin** is classified as a cardiotonic agent and, like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[6]

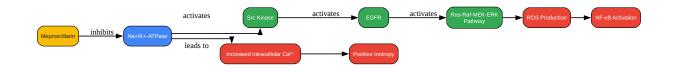
Inhibition of the Na+/K+-ATPase leads to a cascade of events:

- Increased Intracellular Sodium: The pump's inhibition causes an accumulation of intracellular sodium ions.[7]
- Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell.[7]



- Increased Intracellular Calcium: This leads to an accumulation of intracellular calcium ions.
   [7]
- Enhanced Cardiac Contractility: The higher concentration of intracellular calcium increases the force of contraction of the heart muscle (positive inotropic effect).[7]

Beyond its direct effects on ion transport, the inhibition of Na+/K+-ATPase by cardiac glycosides can also trigger various intracellular signaling pathways. These pathways are activated through the Na+/K+-ATPase acting as a signal transducer. Binding of the cardiac glycoside can lead to the activation of Src tyrosine kinase, which in turn can activate the Epidermal Growth Factor Receptor (EGFR) and the subsequent Ras-MEK-MAPK pathway. This can lead to the production of reactive oxygen species (ROS) and the activation of the transcription factor NF-κB.[8][9]



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Signaling cascade initiated by **Meproscillarin**.

# **Experimental Protocols**

Detailed experimental protocols specifically for **Meproscillarin** are not widely published. However, standard assays for cardiac glycosides can be adapted.

## Protocol 1: Determination of Na+/K+-ATPase Inhibition

This protocol outlines a general method to determine the inhibitory activity of **Meproscillarin** on Na+/K+-ATPase.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Meproscillarin** against Na+/K+-ATPase.



#### Materials:

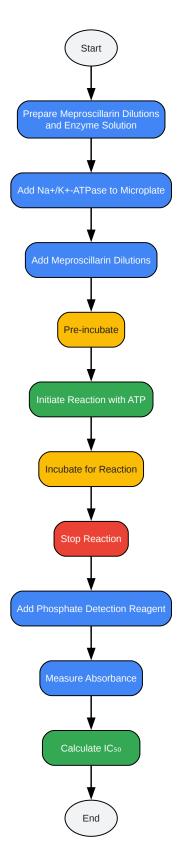
- Meproscillarin
- Purified Na+/K+-ATPase enzyme preparation
- ATP (Adenosine triphosphate)
- Buffer solution (e.g., Tris-HCl) containing MgCl<sub>2</sub>, NaCl, and KCl
- Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based colorimetric assay)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a series of dilutions of **Meproscillarin** in the assay buffer.
- Add the Na+/K+-ATPase enzyme preparation to the wells of a 96-well plate.
- Add the different concentrations of Meproscillarin to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding ATP to each well.
- Incubate for a fixed period to allow for ATP hydrolysis.
- Stop the reaction (e.g., by adding a quenching solution).
- Add the colorimetric reagent to detect the amount of inorganic phosphate produced.
- Measure the absorbance using a microplate reader.



• Calculate the percentage of inhibition for each **Meproscillarin** concentration and determine the IC<sub>50</sub> value by plotting the inhibition curve.





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Workflow for Na+/K+-ATPase inhibition assay.

## **Protocol 2: Synthesis of Meproscillarin**

**Meproscillarin** is a semi-synthetic derivative of proscillaridin. The synthesis involves the selective methylation of the 4'-hydroxyl group of the rhamnose sugar moiety.[3]

Starting Material: Proscillaridin

Key Reaction Step: Methylation of the 4'-hydroxyl group.

#### General Procedure:

- Protection of other hydroxyl groups: The 2'- and 3'-hydroxyl groups of the rhamnose moiety in proscillaridin are protected, for example, by forming an orthoformate.
- Methylation: The protected proscillaridin is then treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide). This reaction specifically methylates the free 4'-hydroxyl group.
- Deprotection: The protecting group on the 2'- and 3'-hydroxyls is removed under acidic conditions to yield Meproscillarin.



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General synthesis scheme for **Meproscillarin**.

## **Analytical Methods**

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of **Meproscillarin**. While a specific validated method for **Meproscillarin** is not readily available, methods developed for its parent compound, proscillaridin A, can be adapted. A typical HPLC method would involve:



- · Column: Reversed-phase C18 column.
- Mobile Phase: A gradient elution using a mixture of methanol and water.
- Detection: UV detection at approximately 300 nm.
- Validation: The method should be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH quidelines.

## Conclusion

**Meproscillarin**, as a semi-synthetic cardiac glycoside, presents a unique profile for researchers in pharmacology and drug development. Its well-defined chemical structure and its primary mechanism of action through Na+/K+-ATPase inhibition provide a solid foundation for further investigation. The provided data and protocols are intended to serve as a comprehensive resource to facilitate these future studies. Further research is warranted to fully elucidate its solubility profile, pKa, and to develop and validate specific analytical and activity assay protocols.

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